Cas no 4468-59-1 ((4-Hydroxy-3-methoxyphenyl)acetonitrile)
(4-Hydroxy-3-methoxyphenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile
- (4-hydroxy-3-methoxy-phenyl)acetonitrile
- 4-Hydroxy-3-methoxyphenylacetonitrile
- Benzeneacetonitrile,4-hydroxy-3-methoxy-
- InChI=1/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3
- E72174
- EINECS 224-739-5
- SCHEMBL1057281
- 3-Methoxy-4-hydroxyphenylacetonitrile
- FT-0635315
- 4-Hydroxy-3-methoxybenzyl cyanide
- Benzeneacetonitrile, 4-hydroxy-3-methoxy-
- MFCD00001920
- SDVYWMWQCJEYTC-UHFFFAOYSA-
- Homovanillonitrile
- 4468-59-1
- AKOS006220946
- DTXSID00196275
- BS-42264
- NS00031451
- KBJ5T7NP94
- CS-0315932
- (4-hydroxy-3-methoxy-phenyl)-acetonitrile
- 2-METHOXY-4-(CYANOMETHYL)PHENOL
- [4-hydroxy-3-methoxy-phenyl]acetonitrile
- (4-hydroxy-3-methoxyphenyl)acetonitrile
- 4-Hydroxy-3-methoxyphenylacetonitrile, 99%
- UNII-KBJ5T7NP94
- 3-Methoxy-4-hydroxybenzeneacetonitrile
- (4-Hydroxy-3-methoxyphenyl)acetonitrile
-
- MDL: MFCD00001920
- Inchi: 1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3
- InChI Key: SDVYWMWQCJEYTC-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(CC#N)=C1)O
Computed Properties
- Exact Mass: 163.06300
- Monoisotopic Mass: 163.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 53.2A^2
Experimental Properties
- Color/Form: Uncertain
- Density: 1.2021 (rough estimate)
- Melting Point: 56-57 °C (lit.)
- Boiling Point: 135-145 °C/2 mmHg(lit.)
- Flash Point: 153.1°C
- Refractive Index: 1.5270 (estimate)
- PSA: 53.25000
- LogP: 1.46688
- Solubility: Uncertain
(4-Hydroxy-3-methoxyphenyl)acetonitrile Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302 + H312 + H332-H315-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT-HARMFUL
- Risk Phrases:R20/21/22
- Safety Term:S26-S37/39
(4-Hydroxy-3-methoxyphenyl)acetonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(4-Hydroxy-3-methoxyphenyl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-DY228-500mg |
(4-Hydroxy-3-methoxyphenyl)acetonitrile |
4468-59-1 | 97% | 500mg |
¥745.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-DY228-100mg |
(4-Hydroxy-3-methoxyphenyl)acetonitrile |
4468-59-1 | 97% | 100mg |
¥192.0 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H170413-1g |
(4-Hydroxy-3-methoxyphenyl)acetonitrile |
4468-59-1 | 97% | 1g |
¥885.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H170413-250mg |
(4-Hydroxy-3-methoxyphenyl)acetonitrile |
4468-59-1 | 97% | 250mg |
¥308.90 | 2023-09-02 | |
| Fluorochem | 146405-1g |
4-Hydroxy-3-methoxyphenylacetonitrile |
4468-59-1 | 95% | 1g |
£43.00 | 2022-02-28 | |
| Fluorochem | 146405-5g |
4-Hydroxy-3-methoxyphenylacetonitrile |
4468-59-1 | 95% | 5g |
£166.00 | 2022-02-28 | |
| Fluorochem | 146405-25g |
4-Hydroxy-3-methoxyphenylacetonitrile |
4468-59-1 | 95% | 25g |
£659.00 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02617-1g |
2-(4-Hydroxy-3-methoxyphenyl)acetonitrile |
4468-59-1 | 99% | 1g |
¥1058.0 | 2024-07-19 | |
| TRC | H947688-500mg |
(4-Hydroxy-3-methoxyphenyl)acetonitrile |
4468-59-1 | 500mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H947688-1g |
(4-Hydroxy-3-methoxyphenyl)acetonitrile |
4468-59-1 | 1g |
$ 65.00 | 2022-06-04 |
(4-Hydroxy-3-methoxyphenyl)acetonitrile Suppliers
(4-Hydroxy-3-methoxyphenyl)acetonitrile Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on (4-Hydroxy-3-methoxyphenyl)acetonitrile
Chemical Profile of (4-Hydroxy-3-methoxyphenyl)acetonitrile (CAS No. 4468-59-1)
(4-Hydroxy-3-methoxyphenyl)acetonitrile, identified by its Chemical Abstracts Service (CAS) number 4468-59-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic nitrile derivative features a unique structural framework that has garnered considerable attention due to its potential applications in synthetic chemistry and medicinal chemistry.
The molecular structure of (4-Hydroxy-3-methoxyphenyl)acetonitrile consists of a benzene ring substituted with a hydroxyl group at the 4-position and a methoxy group at the 3-position, with an acetonitrile moiety attached to the 1-position. This particular arrangement imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.
In recent years, the interest in (4-Hydroxy-3-methoxyphenyl)acetonitrile has been fueled by its role in the development of novel therapeutic agents. For instance, researchers have explored its utility in the synthesis of kinase inhibitors, which are critical in targeting various cancers and inflammatory diseases. The presence of both hydroxyl and methoxy functional groups provides multiple sites for further chemical modification, enabling the creation of diverse analogues with tailored biological activities.
One of the most compelling aspects of (4-Hydroxy-3-methoxyphenyl)acetonitrile is its versatility in serving as a precursor for more complex molecules. In particular, its nitrile group can be readily converted into amides, carboxylic acids, or other nitrogen-containing heterocycles through standard chemical transformations. These intermediates are pivotal in constructing intricate drug molecules that exhibit enhanced efficacy and reduced toxicity.
Recent advancements in computational chemistry have further highlighted the significance of (4-Hydroxy-3-methoxyphenyl)acetonitrile. Molecular modeling studies have demonstrated that this compound can interact with specific biological targets through hydrogen bonding and hydrophobic interactions, making it an attractive scaffold for designing small-molecule drugs. Such insights have guided experimental efforts toward optimizing its pharmacokinetic properties and improving its overall therapeutic potential.
The pharmaceutical industry has also shown interest in (4-Hydroxy-3-methoxyphenyl)acetonitrile for its potential role in addressing neurological disorders. Preliminary studies suggest that derivatives of this compound may modulate neurotransmitter pathways, offering a promising avenue for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune its chemical structure allows researchers to fine-tune its biological effects, ensuring targeted action against specific disease mechanisms.
Beyond pharmaceutical applications, (4-Hydroxy-3-methoxyphenyl)acetonitrile finds utility in materials science and agrochemical research. Its unique electronic properties make it a candidate for developing organic semiconductors and light-emitting diodes (LEDs). Additionally, modifications to its core structure have led to the discovery of novel pesticides with improved environmental profiles, reflecting the compound's broad applicability across multiple scientific disciplines.
The synthesis of (4-Hydroxy-3-methoxyphenyl)acetonitrile itself is an area of active research. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Catalytic techniques, including transition metal-catalyzed cross-coupling reactions, have been particularly effective in constructing the desired aromatic framework with high precision. These advancements underscore the compound's importance as a building block in industrial chemistry.
In conclusion, (4-Hydroxy-3-methoxyphenyl)acetonitrile (CAS No. 4468-59-1) represents a cornerstone compound in contemporary chemical research. Its unique structural features and versatile reactivity make it indispensable in drug discovery, materials science, and industrial applications. As scientific understanding continues to evolve, it is anticipated that new uses for this compound will emerge, further solidifying its role as a key player in advancing chemical innovation.
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